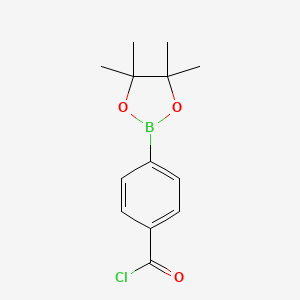

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is a specialized acyl chloride derivative featuring a pinacol boronate ester group at the para position of the benzoyl moiety. Its molecular formula is C₁₃H₁₆BClO₃, with a molecular weight of 278.53 g/mol and CAS number 380499-68-3 . The compound is synthesized via chlorination of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid using reagents like SOCl₂ or CCl₄/triphenylphosphine, yielding an oil with high reactivity .

Key applications include:

- Fluorescent probe synthesis: The boronic ester acts as an electron-withdrawing group, enabling intramolecular charge transfer (ICT) in donor-acceptor systems for monosaccharide detection .

- Acylating agent: Reacts with amines or alcohols to form amides/esters, as demonstrated in pyrrole derivatization .

- Suzuki-Miyaura cross-coupling: The boronate group facilitates biaryl bond formation in palladium-catalyzed reactions .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCXUWRCQSFHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501173502 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380499-68-3 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380499-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acid derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a partner for the palladium-catalyzed cross-coupling with halides .

Biochemical Pathways

Boronic acids and their derivatives have been implicated in a variety of biochemical processes, including signal transduction, cell adhesion, and cell cycle regulation .

Pharmacokinetics

As a boronic acid derivative, its bioavailability could be influenced by factors such as its stability in physiological conditions and its ability to cross biological membranes .

Result of Action

Boronic acid derivatives are known to exhibit a range of biological activities, including antibacterial, antiviral, and anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride . For instance, pH can affect the stability of boronic acids and their derivatives, as they can undergo hydrolysis under acidic or alkaline conditions .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is a compound that incorporates a boronate group and a benzoyl chloride moiety. This unique structure allows it to participate in various biological activities, particularly in medicinal chemistry and materials science. The focus of this article is to explore the biological activity of this compound through various studies and findings.

- Chemical Formula : C₁₃H₁₅BClO₂

- Molecular Weight : 236.62 g/mol

- CAS Number : 1033752-94-1

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biomolecules via the boronate group. This interaction can influence various biochemical pathways, including enzyme inhibition and modulation of signaling pathways.

Biological Activity Overview

Research indicates that compounds containing boronate esters exhibit significant biological activities. The following sections detail specific activities observed in studies involving 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride.

Enzyme Inhibition

-

α-Glucosidase Inhibition :

- Several studies have demonstrated that boronates can inhibit α-glucosidase enzymes effectively. The compound's structure suggests potential inhibitory activity against these enzymes, which are crucial in carbohydrate metabolism.

- IC₅₀ Values : Preliminary data suggest IC₅₀ values in the range of 3–11 μM for related compounds .

- GSK-3β Inhibition :

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines reveal that boron-containing compounds can exhibit selective toxicity. For instance:

- Cell Lines Tested : HT29 (colon cancer), U87 (glioblastoma), MCF-7 (breast cancer).

- Findings : While some derivatives showed minimal cytotoxic effects at concentrations up to 25 μM, others displayed significant inhibition of cell growth .

Case Studies

- Study on Cancer Cell Lines :

- In Vivo Studies :

Data Summary Table

| Biological Activity | Compound | IC₅₀ (μM) | Notes |

|---|---|---|---|

| α-Glucosidase Inhibition | Related Boronate | 3–11 | Significant inhibition observed |

| GSK-3β Inhibition | Similar Compounds | 8 | Competitive inhibitor |

| Cytotoxicity (HT29) | Tested Derivative | >25 | Minimal inhibition at high concentrations |

Scientific Research Applications

Chemical Properties and Characteristics

- Molecular Formula : C13H16BClO3

- Molecular Weight : 266.53 g/mol

- CAS Number : 380499-68-3

- Physical State : Typically found as a crystalline solid.

The compound features a boron-containing dioxaborolane moiety which is crucial for its reactivity and interaction with other chemical species.

Synthetic Applications

-

Cross-Coupling Reactions :

- This compound is utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. In these reactions, it acts as a boronic acid derivative that can form carbon-carbon bonds with aryl and vinyl halides. This property is particularly valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

-

Functionalization of Aromatic Compounds :

- The presence of the benzoyl chloride group allows for the introduction of various functional groups onto aromatic rings through nucleophilic substitution reactions. This capability is essential for developing new materials with tailored properties.

-

Synthesis of Boron-Doped Polymers :

- The compound can be incorporated into polymer matrices to create boron-doped materials. These materials exhibit enhanced electronic properties and are useful in applications such as organic electronics and photonics.

Case Study 1: Synthesis of Aryl Boronic Acids

A research study demonstrated the effectiveness of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride in synthesizing aryl boronic acids via palladium-catalyzed cross-coupling reactions. The resulting compounds showed high yields and purity, indicating the compound's utility in producing valuable intermediates for drug synthesis.

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Aryl halide + 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride | 85% | Pd catalyst, base |

Case Study 2: Development of Photonic Materials

Another study explored the incorporation of this compound into polymer films aimed at photonic applications. The resultant materials exhibited improved light absorption and emission properties due to the boron functionality.

| Material | Absorption Peak (nm) | Emission Peak (nm) |

|---|---|---|

| Boron-Doped Polymer Film | 400 | 500 |

Biological Applications

The compound's derivatives have also been investigated for biological applications. For instance:

-

Anticancer Activity :

- Some studies suggest that compounds derived from this chlorinated benzoyl group exhibit cytotoxicity against various cancer cell lines. The mechanism often involves interference with cellular signaling pathways.

-

Fluorescent Probes :

- Its derivatives are being developed as fluorescent probes for biological imaging due to their favorable photophysical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Boronate Esters

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Formula: C₁₃H₁₆BNO₂; CAS: 171364-82-2 .

- Physical State : Solid (mp 94–99°C).

- Reactivity : The nitrile group enables nucleophilic additions but lacks acylating capacity. Primarily used in cross-coupling reactions .

- Key Difference: Unlike the benzoyl chloride derivative, this compound cannot participate in acylation, limiting its utility in probe or polymer synthesis.

Ethyl 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Non-Boronate Benzoyl Chlorides

p-Chlorobenzoyl Chloride

- Formula : C₇H₄Cl₂O; CAS : 122-01-0.

- Physical State : Liquid (mp 14–16°C).

- Reactivity : High electrophilicity for amide/ester formation but lacks boronate-mediated cross-coupling capability .

- Limitation: Cannot participate in Suzuki reactions, restricting its use in biaryl synthesis.

Benzoyl Chloride (Parent Compound)

- Formula : C₇H₅ClO; CAS : 98-88-3.

- Hazard Profile : More moisture-sensitive than the boronate derivative, leading to rapid hydrolysis.

Boronate Esters with Alternative Reactivity

[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

Data Tables

Table 1: Structural and Physical Properties

Industrial Relevance

Available commercially in gram-scale quantities (95–98% purity), the compound is prioritized for pharmaceutical and materials research over simpler acyl chlorides .

Preparation Methods

Formation of the Boronate Ester Intermediate

- The boronate ester group is typically introduced by reacting 4-bromobenzoic acid or its derivatives with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate or carbonate under inert atmosphere (N2 or Ar).

- This Miyaura borylation reaction proceeds smoothly to give 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid or its ester with high yields.

Conversion to Benzoyl Chloride

- Direct chlorination of the boronate-protected benzoic acid using classical reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 often fails due to the sensitivity of the pinacol boronate ester to harsh acidic or chlorinating conditions.

- A milder and more effective method involves the use of triphenylphosphine and carbon tetrachloride (Ph3P/CCl4), which converts the boronate ester-containing carboxylic acid to the acid chloride under relatively mild conditions, minimizing decomposition and preserving the boronate ester.

- The acid chloride product is moisture sensitive and is often used immediately in subsequent reactions without extensive purification.

Representative Experimental Procedure

Challenges and Considerations

- Stability of Boronate Ester: The pinacol boronate ester is sensitive to strong acidic or basic conditions and can be hydrolyzed or decomposed during chlorination if harsh reagents are used.

- Moisture Sensitivity: The benzoyl chloride product is highly reactive toward moisture, requiring anhydrous conditions and often immediate use after preparation.

- Purification: Due to the sensitivity of the compound, purification is typically done by careful chromatography or used crude in situ.

Alternative Synthetic Routes and Findings

- Attempts to prepare the acid chloride directly from the pinacol boronate ester-protected acid using thionyl chloride or oxalyl chloride were unsuccessful due to the stability of the pinacol protecting group and side reactions.

- The milder Ph3P/CCl4 method yields the acid chloride as a crude product, which can be directly employed in acylation reactions, such as the synthesis of N-acylpyrroles or other derivatives.

- Other synthetic approaches involving late-stage introduction of the boronate group have been explored but often face challenges related to the stability of the boronate ester under reaction conditions.

Summary Table of Preparation Methods

Q & A

Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride?

The compound is typically synthesized via two steps:

Boronic ester formation : React 4-bromobenzoic acid with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in a solvent like dioxane at 80–100°C.

Acid chloride conversion : Treat the resulting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane, followed by solvent removal under reduced pressure .

Q. What analytical techniques are critical for characterizing this compound?

Q. How should this compound be stored and handled to ensure stability?

- Storage : Keep at 0–6°C in a tightly sealed, moisture-free container under inert gas (e.g., argon).

- Handling : Use gloves, protective eyewear, and a fume hood to avoid hydrolysis or exposure to nucleophiles .

Advanced Research Questions

Q. How can competing side reactions during Suzuki-Miyaura coupling using this benzoyl chloride be minimized?

- Optimize catalyst system : Use Pd(PPh₃)₄ with a bulky ligand (e.g., SPhos) to suppress protodeboronation.

- Control reaction conditions : Maintain pH ~7–9 (via Na₂CO₃/K₃PO₄) and limit water content (<0.1%) to prevent hydrolysis of the benzoyl chloride group .

- Monitor byproducts : Use LC-MS to detect hydrolyzed benzoic acid derivatives and adjust stoichiometry or solvent polarity accordingly .

Q. What strategies resolve discrepancies in reported reactivity of this compound toward nucleophilic acyl substitution?

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to THF due to better stabilization of transition states.

- Steric hindrance : Steric bulk near the boronic ester may slow substitution; computational modeling (DFT) can predict reactive conformers .

- Empirical validation : Compare kinetic data (e.g., pseudo-first-order rate constants) across solvents and nucleophiles (e.g., amines vs. alcohols) .

Q. How do structural modifications of the dioxaborolane ring impact the compound’s stability and reactivity?

- Ring substituents : Methyl groups (4,4,5,5-tetramethyl) enhance stability by reducing ring strain and water permeability.

- Isotopic labeling : Replace methyl groups with deuterated analogs to study hydrolysis pathways via ²H NMR .

- Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds (e.g., onset at ~200°C) to guide reaction temperature limits .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions?

- Transmetallation interference : The benzoyl chloride group may coordinate Pd catalysts, altering the catalytic cycle. Use ³¹P NMR to monitor ligand exchange.

- Boronate hydrolysis : Trace water generates 4-boronobenzoic acid, which can re-esterify under anhydrous conditions. Karl Fischer titration ensures solvent dryness .

Q. How can computational methods predict the regioselectivity of reactions involving this compound?

- DFT calculations : Map electrostatic potential surfaces to identify electrophilic hotspots (e.g., boron vs. carbonyl carbon).

- Molecular docking : Simulate interactions with enzyme active sites (e.g., proteases) for drug design applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.